molecular formula C24H18N6O3 B4576963 N,N',N''-1,3,5-triazine-2,4,6-triyltribenzamide

N,N',N''-1,3,5-triazine-2,4,6-triyltribenzamide

Cat. No.: B4576963
M. Wt: 438.4 g/mol
InChI Key: HQUANQXUGDDCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N',N''-1,3,5-triazine-2,4,6-triyltribenzamide, also known as CYT387, is a small molecule inhibitor of Janus Kinase (JAK) enzymes. JAK enzymes play a crucial role in the signaling pathways of cytokines and growth factors, which are important for normal cell growth and differentiation. Dysregulation of JAK-STAT signaling has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Therefore, CYT387 has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Coordination Chemistry

Research on 1,3,5-triazapentadienes, including N,N',N''-1,3,5-triazine-2,4,6-triyltribenzamide, has focused on their synthesis methods and the preparation of their complexes. These compounds are used in coordination chemistry, involving the generation of such species through various chemical reactions, such as condensation, nucleophilic addition, and hydrolytic conversion of triazines (Kopylovich & Pombeiro, 2011).

Material Science

In material science, polybenzoxazine monomers containing phenylnitrile functional groups have been synthesized and characterized. These compounds exhibit improved thermal stability and dynamic mechanical properties, indicating potential applications in advanced material technologies (Qi et al., 2009).

Medicinal Chemistry

Triazine isomers, including 1,3,5-triazine derivatives, play significant roles in medicinal chemistry. These compounds are known for their activities as anticancer, antiviral, fungicidal, insecticidal, bactericidal, herbicidal, antimalarial, and antimicrobial agents, making them valuable in the development of new pharmaceuticals (Kushwaha & Sharma, 2020).

Chemical Synthesis

The synthesis and characterization of dendrimeric melamine cored complexes capped with 1,3,5-triazine derivatives have been studied for their magnetic behaviors. These synthesized complexes involve Schiff bases and demonstrate potential in chemical synthesis and material applications (Uysal & Koc, 2010).

Corrosion Inhibition

Triazine derivatives have been investigated for their potential as corrosion inhibitors. Studies have demonstrated that these compounds can significantly inhibit corrosion in metals, an important application in industrial maintenance and protection (Singh et al., 2018).

Properties

IUPAC Name

N-(4,6-dibenzamido-1,3,5-triazin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N6O3/c31-19(16-10-4-1-5-11-16)25-22-28-23(26-20(32)17-12-6-2-7-13-17)30-24(29-22)27-21(33)18-14-8-3-9-15-18/h1-15H,(H3,25,26,27,28,29,30,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUANQXUGDDCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=NC(=N2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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